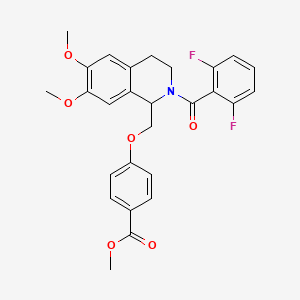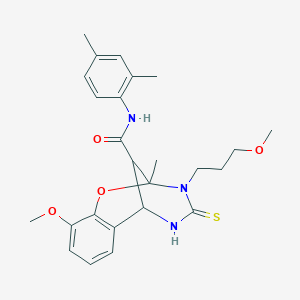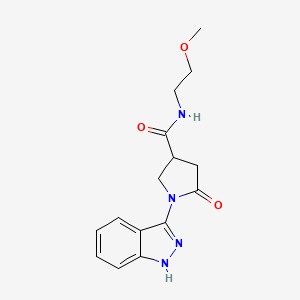![molecular formula C21H24ClN3O5S B11222362 7-chloro-5-(methylsulfonyl)-N-[2-(propylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11222362.png)
7-chloro-5-(methylsulfonyl)-N-[2-(propylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-CHLORO-5-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a methanesulfonyl group, and a propylcarbamoyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of methanesulfonyl chloride and other reagents under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-CHLORO-5-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be leveraged to improve the efficiency and selectivity of industrial processes.
Mecanismo De Acción
The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoxazepine derivatives and methanesulfonyl-substituted compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of significant interest.
Propiedades
Fórmula molecular |
C21H24ClN3O5S |
|---|---|
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
7-chloro-5-methylsulfonyl-N-[2-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H24ClN3O5S/c1-3-11-23-20(26)15-6-4-5-7-16(15)24-21(27)19-10-12-25(31(2,28)29)17-13-14(22)8-9-18(17)30-19/h4-9,13,19H,3,10-12H2,1-2H3,(H,23,26)(H,24,27) |
Clave InChI |
GPHRCMSSKDCILW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11222285.png)

![2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11222295.png)
![1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11222300.png)
![benzo[d][1,3]dioxol-5-yl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11222315.png)
![2-[Benzyl(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11222327.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11222329.png)

![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11222349.png)
![3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11222350.png)
![7-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11222355.png)


![N-(2,5-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11222372.png)
